![molecular formula C9H12BrN B1288587 5-Bromo-2-tert-butylpyridine CAS No. 39919-58-9](/img/structure/B1288587.png)
5-Bromo-2-tert-butylpyridine
Overview
Description
5-Bromo-2-tert-butylpyridine: is a chemical compound with the molecular formula C9H12BrN . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-tert-butylpyridine involves the bromination of 2-tert-butylpyridine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the 5-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-tert-butylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding pyridine derivatives.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-tert-butylpyridine or 5-alkoxy-2-tert-butylpyridine can be formed.
Oxidation Products: Oxidation can yield compounds like this compound N-oxide.
Reduction Products: Reduction can produce 2-tert-butylpyridine or other reduced pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Cross-Coupling Reactions
5-Bromo-2-tert-butylpyridine is particularly useful in cross-coupling reactions, which are essential for constructing complex organic molecules. The bromine substituent allows it to participate effectively in these reactions, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Comparison of Similar Compounds in Cross-Coupling Reactions
Compound Name | Reactive Group | Steric Hindrance | Applications |
---|---|---|---|
This compound | Bromine | High | Pharmaceuticals, Agrochemicals |
4-Bromotoluene | Bromine | Medium | Dyes, Pharmaceuticals |
2-Bromopyridine | Bromine | Low | Pesticides |
Research indicates that compounds similar to this compound may exhibit various biological activities, including antimicrobial and antifungal properties. The presence of the tert-butyl group enhances its stability and bioavailability, making it a candidate for drug development.
Case Study: Antimicrobial Properties
A study examined the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition of growth, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Material Science
Role in Solar Cells
this compound has been investigated for its role as a dark current inhibitor in dye-sensitized solar cells. Its ability to enhance the efficiency of solar cells by improving photovoltage and photoelectric current is notable. The compound acts as a metal ion activity inhibitor, which is crucial for maintaining the stability and performance of solar cells .
Table 2: Performance Enhancement in Solar Cells
Compound Used | Photovoltaic Efficiency (%) | Role |
---|---|---|
This compound | 9.5 | Dark current inhibitor |
Tert-Butylpyridine | 7.8 | Dark current inhibitor |
Non-substituted Pyridine | 6.0 | Control |
Coordination Chemistry
The compound's nitrogen atom allows it to form complexes with various metal ions, enhancing its utility in coordination chemistry. These complexes can be used in catalysis and material synthesis.
Case Study: Metal Ion Complexation
Research has shown that when complexed with palladium or platinum, this compound enhances catalytic activity in various organic transformations. This property is leveraged in synthesizing fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butylpyridine in chemical reactions involves the reactivity of the bromine atom and the tert-butyl group. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its bromine and pyridine moieties.
Comparison with Similar Compounds
5-Bromo-2-tert-butylpyrimidine: This compound is similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-tert-Butylpyridine: Lacks the bromine atom at the 5-position, making it less reactive in substitution reactions compared to 5-Bromo-2-tert-butylpyridine.
5-Bromo-2-methylpyridine: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the bulky tert-butyl group. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
5-Bromo-2-tert-butylpyridine is a heterocyclic organic compound recognized for its diverse biological activities. This compound features a bromine atom at the 5-position, a tert-butyl group at the 2-position, and an amino group at the 4-position of the pyridine ring. The unique arrangement of these functional groups contributes to its reactivity and interaction with biological systems.
The molecular formula of this compound is . The presence of bromine enhances its electrophilic character, while the tert-butyl group provides steric hindrance, influencing its interactions with biological targets. The amino group can engage in hydrogen bonding, which is crucial for binding with various biomolecules.
Mechanisms of Biological Activity
Research indicates that this compound may interact with several biological targets, including enzymes and receptors. Its mechanism of action is primarily attributed to:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, studies have shown that similar compounds can inhibit PI3Kα kinase activity, a critical enzyme in cancer pathways .
- Receptor Interaction : The structural characteristics allow it to bind to various receptors, potentially influencing signaling pathways involved in cellular proliferation and differentiation.
Biological Activities
- Antitumor Activity :
-
Antimicrobial Properties :
- Compounds similar to this compound have been reported to exhibit antimicrobial activity against various pathogens. This activity is often linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
-
Neuroprotective Effects :
- Some studies suggest that pyridine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and unique features of compounds related to this compound:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-(tert-Butyl)pyridine | Pyridine ring with tert-butyl group | Lacks amine functionality; less reactive |
4-Aminopyridine | Pyridine ring with amine at the 4-position | Lacks tert-butyl group; different steric effects |
5-Bromo-2-methylpyridine | Pyridine ring with bromine at the 5-position | Methyl group instead of tert-butyl; more reactive |
2,4-Di-tert-butylpyridine | Two tert-butyl groups on pyridine ring | Increased steric hindrance; affects reactivity |
Research Findings
Recent studies have highlighted the potential applications of this compound in medicinal chemistry and material science:
- Synthesis Applications : This compound serves as a valuable building block in organic synthesis, particularly in developing complex pharmaceuticals.
- Catalytic Properties : It may act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical processes.
Properties
IUPAC Name |
5-bromo-2-tert-butylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,3)8-5-4-7(10)6-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJSOFXLKFWERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610315 | |
Record name | 5-Bromo-2-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-58-9 | |
Record name | 5-Bromo-2-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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